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Introduction
No-Go Decay (NGD) is a critical mRNA surveillance pathway in eukaryotes that targets and

eliminates mRNAs with stalled ribosomes during translation elongation.[1] This quality control

mechanism is essential for maintaining cellular homeostasis by preventing the accumulation of

aberrant proteins and recycling stalled ribosomes.[2] A key player in this intricate process is the

protein Dom34 (also known as Pelota in higher eukaryotes), which, in concert with its partner

Hbs1, recognizes and resolves stalled ribosomal complexes.[3] This technical guide provides

an in-depth exploration of Dom34's involvement in NGD, summarizing key quantitative data,

detailing experimental protocols, and visualizing the associated molecular pathways.

The Molecular Mechanism of No-Go Decay
NGD is triggered by a variety of obstacles that can impede ribosome progression along an

mRNA transcript, including strong secondary structures, chemical damage, or runs of rare

codons.[4] When a ribosome stalls, it creates a molecular beacon that recruits the NGD

machinery. The central event in NGD is the endonucleolytic cleavage of the mRNA near the

stall site, which exposes the resulting fragments to exonucleolytic degradation.[3]

The Dom34/Hbs1 complex is central to the recognition and resolution of these stalled

ribosomes.[3] Structurally, Dom34 is homologous to the eukaryotic release factor 1 (eRF1), and

Hbs1 is a member of the eRF3 family of GTPases.[5] This structural similarity suggests a
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mechanism analogous to translation termination. The Dom34/Hbs1 complex, along with the

ATPase Rli1 (also known as ABCE1), promotes the dissociation of the stalled ribosome into its

40S and 60S subunits, allowing for the release of the peptidyl-tRNA and the subsequent

degradation of the faulty mRNA.[1][6] While initially proposed to be the endonuclease

responsible for mRNA cleavage, further studies have indicated that Dom34's primary role is in

ribosome splitting, and the identity of the NGD endonuclease remains an area of active

investigation.[5]

Quantitative Insights into Dom34 Function
The activity of Dom34 and its partners in NGD has been quantified through various biochemical

and kinetic assays. These studies provide crucial parameters for understanding the efficiency

and regulation of this quality control pathway.
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Parameter Value Organism/System Reference

Rate of Ribosome

Dissociation

Dom34/Hbs1/Rli1-

mediated splitting of

Stm1-bound

ribosomes

~0.91 min⁻¹
Saccharomyces

cerevisiae (in vitro)
[6]

Dom34/Hbs1/Rli1-

mediated splitting of

elongating ribosomes

~1.6 min⁻¹
Saccharomyces

cerevisiae (in vitro)
[6]

Rate of subunit

dissociation by

Dom34 (accelerated

by Rli1)

> 10-fold increase

with Rli1

Saccharomyces

cerevisiae (in vitro)
[1]

Peptidyl-tRNA

Release

Dom34:Hbs1-

promoted peptidyl-

tRNA release

~15-fold slower than

eRF1:eRF3

Saccharomyces

cerevisiae (in vitro)
[4]

Rate constant for

Dom34:Hbs1-

mediated peptidyl-

tRNA release

~0.15 min⁻¹
Saccharomyces

cerevisiae (in vitro)
[4]

GTPase Activity

Hbs1 GTPase activity
Essential for subunit-

splitting activity

Saccharomyces

cerevisiae (in vitro)
[1]

Signaling Pathways and Experimental Workflows
To elucidate the molecular events and relationships in Dom34-mediated NGD, signaling

pathways and experimental workflows can be visualized.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.embopress.org/doi/full/10.1002/embj.201386123
https://www.embopress.org/doi/full/10.1002/embj.201386123
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4022135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4022135/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3251084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ribosome Stalling

Recognition and Recruitment Ribosome Dissociation and Decay

Stalled 80S Ribosome
on mRNA

40S and 60S
Subunitsdissociates into

Peptidyl-tRNA
releases

Endonucleolytic
Cleavage

triggers

mRNA Obstacle
(e.g., secondary structure)

causes

Dom34/Hbs1
(GTP-bound)

binds to A-site
Rli1 (ABCE1)

recruits

promotes splitting

Exonucleases
(Xrn1, Exosome)

exposes ends to Degraded mRNA
Fragments

degrades

Click to download full resolution via product page

Figure 1: The No-Go Decay (NGD) signaling pathway involving Dom34.
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Figure 2: Experimental workflow for ribosome profiling to study NGD.
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Key Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for reproducing and

building upon existing research. Below are summarized protocols for key experiments used to

investigate Dom34's role in NGD.

In Vitro Reconstituted Yeast Translation System for NGD
Studies
This assay allows for the direct observation of Dom34/Hbs1 activity on stalled ribosomes in a

controlled environment.

1. Preparation of Components:

Purify 80S ribosomes from S. cerevisiae.
In vitro transcribe and cap a reporter mRNA containing a stall-inducing sequence (e.g., a
strong stem-loop or a poly(A) sequence).
Prepare purified recombinant Dom34, Hbs1, and Rli1 proteins.
Prepare translation factors (e.g., eEF1A, eEF2, eIFs) and tRNAs.

2. Assembly of Stalled Ribosome Complexes:

Combine purified 80S ribosomes, the reporter mRNA, and translation factors in a reaction
buffer.
Initiate translation and allow ribosomes to elongate until they reach the stall site.
Stalling can be confirmed by toeprinting analysis.

3. Ribosome Dissociation Assay:

Add purified Dom34, Hbs1, and Rli1 to the stalled ribosome complexes in the presence of
GTP and ATP.
Incubate the reaction at 30°C for various time points.
Analyze ribosome dissociation by sucrose density gradient centrifugation or native gel
electrophoresis. The appearance of 40S and 60S subunits indicates ribosome splitting.

4. Peptidyl-tRNA Release Assay:
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Use a radiolabeled amino acid (e.g., [³⁵S]-methionine) during the in vitro translation to label
the nascent polypeptide chain.
After the addition of Dom34/Hbs1, separate the reaction components by SDS-PAGE and
visualize by autoradiography to detect the release of peptidyl-tRNA.

Ribosome Profiling to Identify Dom34 Targets
Ribosome profiling provides a genome-wide snapshot of ribosome positions on mRNAs,

allowing for the identification of stall sites that are dependent on Dom34 for resolution.[2]

1. Cell Growth and Lysis:

Grow wild-type and dom34Δ yeast strains to mid-log phase.
Treat cultures with cycloheximide to arrest translating ribosomes.
Harvest cells and lyse them in a buffer containing cycloheximide.

2. Nuclease Treatment and Monosome Isolation:

Treat the cell lysate with RNase I to digest mRNA that is not protected by ribosomes.
Load the digested lysate onto a sucrose density gradient and centrifuge to separate
polysomes, monosomes, and ribosomal subunits.
Fractionate the gradient and collect the 80S monosome peak.

3. Ribosome Footprint Isolation:

Extract RNA from the monosome fraction.
Isolate the ribosome-protected mRNA fragments (footprints), which are typically 28-30
nucleotides in length, by size selection on a denaturing polyacrylamide gel.

4. Library Preparation and Sequencing:

Ligate adapters to the 3' and 5' ends of the isolated footprints.
Perform reverse transcription to generate a cDNA library.
Amplify the cDNA library by PCR.
Sequence the library using a high-throughput sequencing platform.

5. Data Analysis:

Align the sequencing reads to the yeast transcriptome.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4022138/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607177?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the distribution of ribosome footprints to identify positions of high ribosome
occupancy (stall sites).
Compare the ribosome occupancy at specific sites between the wild-type and dom34Δ
strains. An accumulation of ribosomes at a particular site in the dom34Δ strain indicates that
it is a target of Dom34-mediated ribosome rescue.

5' RACE (Rapid Amplification of cDNA Ends) for
Mapping NGD Cleavage Sites
5' RACE is used to precisely map the 5' ends of the 3' mRNA fragment generated by

endonucleolytic cleavage during NGD.

1. RNA Isolation:

Isolate total RNA from a yeast strain where NGD is induced (e.g., by expressing an mRNA
with a strong stall site). To stabilize the 3' cleavage product, an xrn1Δ strain is often used to
prevent 5'-3' degradation.

2. 5' RNA Adapter Ligation:

Ligate a specific RNA adapter to the 5' end of the total RNA population. This adapter will only
ligate to RNAs with a 5'-monophosphate, which is characteristic of the 3' cleavage product of
NGD.

3. Reverse Transcription:

Perform reverse transcription using a gene-specific primer that binds downstream of the
expected cleavage site. This will generate cDNAs corresponding to the 3' cleavage fragment.

4. PCR Amplification:

Amplify the cDNA using a primer complementary to the 5' RNA adapter and a nested gene-
specific primer.

5. Analysis of PCR Products:

Separate the PCR products by agarose gel electrophoresis.
Excise the resulting band(s), clone them into a plasmid vector, and sequence multiple
clones.
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The sequence will reveal the precise 5' end of the 3' cleavage product, thereby mapping the
endonucleolytic cleavage site.

Northern Blot Analysis of NGD Substrate Decay
Northern blotting is a classical technique to monitor the decay of a specific mRNA transcript

over time.

1. Experimental Setup:

Use a yeast strain where the expression of an NGD substrate can be transcriptionally shut
off (e.g., under the control of a GAL promoter).
Grow cells in galactose-containing medium to induce expression of the NGD substrate.

2. Transcriptional Shut-off and Time Course:

Switch the cells to glucose-containing medium to repress transcription from the GAL
promoter.
Collect cell samples at various time points after the switch to glucose.

3. RNA Extraction and Gel Electrophoresis:

Extract total RNA from each time point sample.
Separate the RNA samples by denaturing agarose gel electrophoresis.

4. Blotting and Hybridization:

Transfer the separated RNA to a nylon membrane.
Hybridize the membrane with a radiolabeled probe specific to the NGD substrate. Also,
probe for a stable loading control RNA (e.g., SCR1).

5. Visualization and Quantification:

Expose the membrane to a phosphor screen or X-ray film to visualize the bands
corresponding to the NGD substrate and the loading control.
Quantify the band intensities and plot the decay of the NGD substrate over time to determine
its half-life. Compare the half-life in wild-type versus dom34Δ strains to assess the role of
Dom34 in its degradation.
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Conclusion
Dom34 is an indispensable component of the No-Go Decay pathway, playing a crucial role in

the recognition and resolution of stalled ribosomes. Through its interaction with Hbs1 and Rli1,

Dom34 facilitates the dissociation of the ribosomal subunits, a critical step in recycling these

essential cellular machines and initiating the degradation of aberrant mRNAs. The quantitative

data and experimental protocols outlined in this guide provide a framework for further

investigation into the intricate mechanisms of NGD. A deeper understanding of this pathway

holds significant promise for the development of therapeutic strategies targeting diseases

associated with translational dysregulation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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